![molecular formula C25H20O3 B009567 2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione CAS No. 110882-80-9](/img/structure/B9567.png)
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione, commonly known as EPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPPA belongs to the class of indandione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
EPPA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. EPPA has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, EPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用機序
The exact mechanism of action of EPPA is not fully understood, but it is believed to involve the modulation of various signaling pathways. EPPA has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. EPPA has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in various diseases, including cancer and diabetes.
生化学的および生理学的効果
EPPA has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that EPPA can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EPPA has also been found to inhibit the expression of matrix metalloproteinases, enzymes that play a role in tissue remodeling and inflammation. In animal models, EPPA has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and metastasis.
実験室実験の利点と制限
EPPA has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective compound for research. However, EPPA has some limitations, including its low solubility in water and limited bioavailability. These factors may affect the efficacy of EPPA in vivo and require further optimization for clinical use.
将来の方向性
There are several future directions for research on EPPA. One potential area of study is the development of EPPA derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to elucidate the exact mechanism of action of EPPA and its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Finally, the safety and toxicity of EPPA need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion
In summary, EPPA is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer effects have been extensively studied, and its mechanism of action involves the modulation of various signaling pathways. While EPPA has several advantages for lab experiments, further research is needed to optimize its solubility and bioavailability and evaluate its safety and toxicity for clinical use.
合成法
EPPA can be synthesized by the reaction of 4-ethylbenzaldehyde and 4-bromobenzophenone in the presence of a base, followed by cyclization with sodium ethoxide. The resulting product is then purified by recrystallization to obtain pure EPPA. The synthesis of EPPA has been optimized to achieve high yields and purity, making it a viable compound for further research.
特性
CAS番号 |
110882-80-9 |
|---|---|
製品名 |
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione |
分子式 |
C25H20O3 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-[2-(4-ethylphenyl)-2-phenylacetyl]indene-1,3-dione |
InChI |
InChI=1S/C25H20O3/c1-2-16-12-14-18(15-13-16)21(17-8-4-3-5-9-17)25(28)22-23(26)19-10-6-7-11-20(19)24(22)27/h3-15,21-22H,2H2,1H3 |
InChIキー |
SGHMQVUTLMJUFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
同義語 |
2-[(4-Ethylphenyl)-phenylacetyl]-indan-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



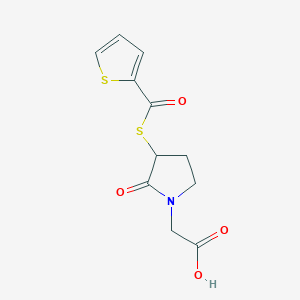
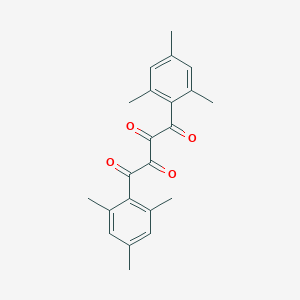
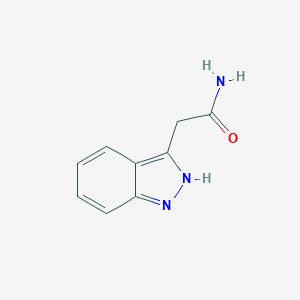
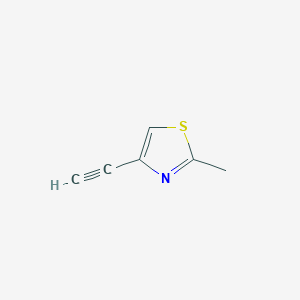
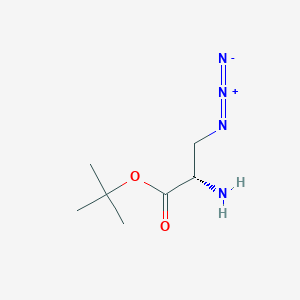
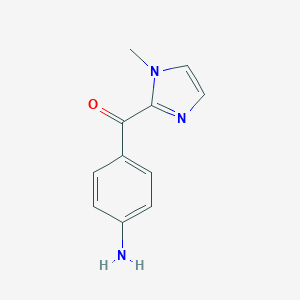
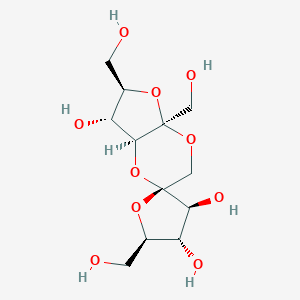
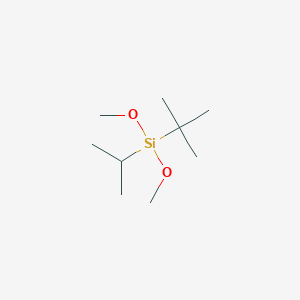
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

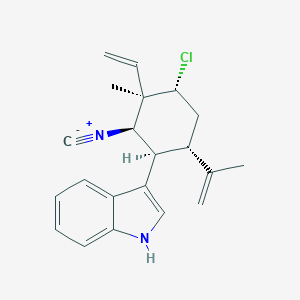

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)